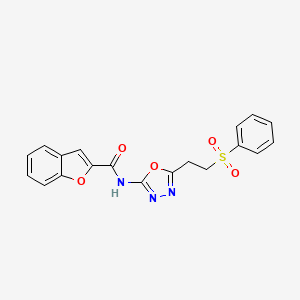

N-(5-(2-(苯基磺酰)乙基)-1,3,4-噁二唑-2-基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure of specific benzofuran derivatives can be established by spectroscopic methods (1H- and 13C-NMR, ESI MS), and elemental analyses .Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves various chemical reactions, including free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学研究应用

合成与表征

研究人员开发了合成和表征与 N-(5-(2-(苯磺酰基)乙基)-1,3,4-恶二唑-2-基)苯并呋喃-2-甲酰胺相关的化合物的方法。这些方法包括多步化学反应、光谱分析以及对其物理和化学性质的研究。例如,Khalid 等人 (2016) 合成了类似化合物的 N-取代衍生物,并通过 1H-NMR、IR 和质谱数据对它们进行了表征,证明了它们对各种细菌菌株具有中度至显着的生物活性 (Khalid 等人,2016)。

生物活性

多项研究集中于评估与 N-(5-(2-(苯磺酰基)乙基)-1,3,4-恶二唑-2-基)苯并呋喃-2-甲酰胺在结构上相关的化合物的生物活性。这些活性包括抗菌、抗真菌、抗癌和碳酸酐酶抑制特性。例如,Ravinaik 等人 (2021) 设计并合成了一系列针对各种癌细胞系评估抗癌活性的化合物,证明了中等到极好的疗效 (Ravinaik 等人,2021)。

机理研究

研究还深入探讨了这些化合物如何发挥其生物效应的机理方面。这包括对它们与生物靶标(如酶)的相互作用及其在分子水平上的作用方式的研究。Büyükkıdan 等人 (2013) 合成了类似化合物的 novel 金属配合物,并研究了它们对人碳酸酐酶的抑制作用,揭示了有效的抑制活性 (Büyükkıdan 等人,2013)。

抗菌和抗真菌作用

相关化合物的抗菌和抗真菌特性已得到广泛研究,显示对革兰氏阳性和革兰氏阴性细菌均具有敏感性,并且对白色念珠菌具有抗真菌活性。这突出了它们作为开发新型抗菌和抗真菌剂的先导化合物的潜力 (Sych 等人,2019)。

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide .

Mode of Action

Benzofuran derivatives have been found to exhibit antiviral effects against certain strains . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits (anti-tumor, antibacterial, anti-oxidative, or anti-viral).

Biochemical Pathways

These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities associated with benzofuran derivatives, the compound could potentially exhibit cytotoxic effects . It may also inhibit the growth of tumors, bacteria, or viruses, or reduce oxidative stress within cells .

未来方向

属性

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c23-18(16-12-13-6-4-5-9-15(13)26-16)20-19-22-21-17(27-19)10-11-28(24,25)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWHJJRMNXNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)

![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)

![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)